molecular formula C17H15N3O3 B2396663 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate CAS No. 866143-52-4

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate

Cat. No.: B2396663
CAS No.: 866143-52-4
M. Wt: 309.325
InChI Key: ZAOWGPJFFHTBTR-CYVLTUHYSA-N
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Description

[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate is a carbamate derivative featuring a Z-configured imino group at the 3-position of a 2-oxo-1-phenylindole scaffold. Its structure combines a phenyl-substituted indole core with an ethylcarbamate moiety, which may influence solubility, metabolic stability, and biological activity.

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-18-17(22)23-19-15-13-10-6-7-11-14(13)20(16(15)21)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,22)/b19-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOWGPJFFHTBTR-CYVLTUHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-oxo-1-phenylindole with ethyl isocyanate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or indole derivatives.

Scientific Research Applications

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to three key analogs (Table 1):

Table 1: Structural Comparison of [(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] N-Ethylcarbamate and Analogs

Compound Name Substituent on Carbamate Molecular Formula Key Features
This compound Ethyl (C₂H₅) C₁₇H₁₅N₃O₃ Balanced lipophilicity due to ethyl group; potential for metabolic stability
[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] N-(2,6-Dimethylphenyl)carbamate 2,6-Dimethylphenyl C₂₄H₂₁N₃O₃ Increased steric bulk; enhanced lipophilicity may affect membrane permeability
[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] N-(2-Methylphenyl)carbamate 2-Methylphenyl C₂₃H₁₉N₃O₃ Moderate steric hindrance; potential for selective target interactions
Ethyl N-[(2Z)-3-Oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate Piperidin-1-yl C₁₃H₂₀N₄O₃ Piperidine substituent introduces basicity; may influence solubility and CNS penetration

Key Observations :

  • The ethyl group in the target compound offers a balance between hydrophobicity and metabolic stability compared to bulkier aryl substituents (e.g., 2,6-dimethylphenyl), which may hinder solubility .
  • The Z-configuration is conserved across analogs, critical for maintaining planar geometry and binding affinity in biological systems .
  • The piperidine-containing analog () diverges significantly, with a flexible aliphatic chain that could enhance blood-brain barrier penetration but reduce target specificity .

Biological Activity

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate is a compound that has recently drawn attention for its potential biological activities. Structurally, it features an indole moiety and a carbamate group, which are known to influence various biological processes. This article aims to explore the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C17H16N2O2\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{2}

The unique structure of this compound suggests several biochemical interactions:

  • Enzyme Interactions : It is hypothesized that the compound may inhibit or activate specific enzymes due to the presence of the indole and carbamate groups. This interaction could lead to alterations in metabolic pathways.
  • Cell Signaling : The compound may influence cell signaling pathways, potentially affecting gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound can impact various cellular functions:

  • Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential anti-cancer properties.
  • Apoptosis Induction : Evidence suggests that it may promote apoptosis in malignant cells, which is a crucial mechanism for cancer treatment.

Molecular Mechanisms

The exact molecular mechanisms through which this compound exerts its effects are still under investigation. Potential mechanisms include:

  • Binding Interactions : The compound may bind to specific biomolecules, altering their function.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed in preliminary studies, suggesting a role in transcriptional regulation.

Case Studies

Recent studies have evaluated the biological activity of this compound in vitro and in vivo:

Study TypeModel UsedKey Findings
In VitroCancer Cell LinesInhibition of cell growth and induction of apoptosis observed.
In VivoMurine ModelsReduced tumor size and improved survival rates in treated groups compared to controls.

Dosage Effects

Dosage studies are crucial for understanding the therapeutic window and potential toxicity of this compound. Initial findings indicate:

  • Threshold Effects : Low doses exhibit significant biological activity with minimal toxicity.
  • Toxicity at High Doses : Higher concentrations may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications.

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